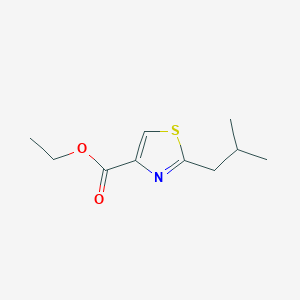

Ethyl 2-isobutylthiazole-4-carboxylate

Beschreibung

Overview of Thiazole (B1198619) Heterocyclic Compounds

Thiazole is a five-membered heterocyclic compound featuring a sulfur atom and a nitrogen atom at positions 1 and 3 of the ring, respectively. globalresearchonline.net This arrangement, with the molecular formula C₃H₃NS, results in a planar, aromatic ring system due to the delocalization of six π-electrons, which imparts considerable stability. wjrr.orgnumberanalytics.com The presence of both an electropositive sulfur atom and an electronegative nitrogen atom gives the thiazole nucleus unique chemical reactivity and the ability to participate in various non-covalent interactions. numberanalytics.com

Thiazole belongs to the azole family of heterocycles, which are characterized by a five-membered ring containing at least one nitrogen atom and another heteroatom. wjrr.org Its structure is isomeric with isothiazole, where the nitrogen and sulfur atoms are in different positions. numberanalytics.com Thiazole is also structurally related to other important azoles like imidazole (B134444) and oxazole, where the sulfur atom is replaced by a nitrogen or oxygen atom, respectively. wjrr.org These structural similarities and differences lead to distinct physicochemical properties and biological activities.

Table 1: Comparison of Thiazole with Structurally Related Azoles

| Compound | Heteroatoms | Molecular Formula | Key Characteristics |

|---|---|---|---|

| Thiazole | Sulfur (S), Nitrogen (N) | C₃H₃NS | Aromatic; found in Vitamin B1; core of many pharmaceuticals. wjrr.orgbritannica.com |

| Imidazole | Nitrogen (N), Nitrogen (N) | C₃H₄N₂ | Aromatic; amphoteric (can act as acid or base); present in the amino acid histidine. |

| Oxazole | Oxygen (O), Nitrogen (N) | C₃H₃NO | Aromatic; less basic than imidazole; found in various natural products. |

Historical Context of Thiazole Derivatives in Chemical Synthesis and Biological Investigations

The study of thiazole chemistry dates back to the late 19th century, with significant foundational work on its synthesis. numberanalytics.com The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. researchgate.netingentaconnect.com Early contributions from pioneers like Hofmann and Hantzsch paved the way for a deeper understanding of this heterocyclic system. eurekaselect.com

A pivotal moment in the history of thiazole was the identification of its ring structure within thiamine (B1217682) (Vitamin B1), a crucial coenzyme in metabolism. wjrr.orgneliti.com This discovery highlighted the biological importance of the thiazole moiety and spurred extensive research into its derivatives. Subsequently, the thiazole scaffold was identified as a core component in other groundbreaking molecules, including penicillin, which contains a reduced thiazole (thiazolidine) ring, and sulfathiazole, one of the early antimicrobial sulfa drugs. eurekaselect.comnih.gov These findings cemented the role of thiazoles in medicinal chemistry and initiated decades of investigation into their therapeutic potential. eurekaselect.com

Table 2: Selected Milestones in Thiazole Chemistry and Biology

| Milestone | Approximate Era | Significance |

|---|---|---|

| Hantzsch Thiazole Synthesis | Late 19th Century | Established a fundamental and versatile method for synthesizing the thiazole core. researchgate.net |

| Identification in Thiamine (Vitamin B1) | 1930s | Revealed the natural occurrence and essential biological role of the thiazole ring. wjrr.org |

| Development of Sulfathiazole | 1940s | Demonstrated the potent antimicrobial activity of synthetic thiazole derivatives. researchgate.net |

| Use in Cyanine Dyes | Mid-20th Century | Established the importance of thiazole derivatives in materials science as photographic sensitizers. eurekaselect.com |

| Discovery of Thiazole-containing Antiretrovirals (e.g., Ritonavir) | Late 20th Century | Expanded the therapeutic applications of thiazoles to include potent antiviral agents. globalresearchonline.netbohrium.com |

Positioning of Ethyl 2-Isobutylthiazole-4-carboxylate within the Thiazole Compound Class

This compound is a synthetic derivative of the parent thiazole ring. Its structure is defined by two key substitutions: an isobutyl group at the C2 position and an ethyl carboxylate (ester) group at the C4 position. This specific arrangement of functional groups places it within the category of 2,4-disubstituted thiazoles.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 882305-14-8 myskinrecipes.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₅NO₂S myskinrecipes.comsigmaaldrich.com |

| Molecular Weight | 213.30 g/mol myskinrecipes.com |

| IUPAC Name | ethyl 2-isobutyl-1,3-thiazole-4-carboxylate sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Liquid sigmaaldrich.com |

Research Trajectories for Thiazole-Containing Molecules

Contemporary chemical research continues to actively explore the vast potential of the thiazole scaffold. Several key trajectories are guiding the future of this field. A primary focus remains in medicinal chemistry, where the thiazole ring is considered a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets. researchgate.netbohrium.com

Current research is heavily invested in the design and synthesis of novel thiazole derivatives with a broad spectrum of pharmacological activities. researchgate.net These investigations target a wide range of diseases, underscoring the versatility of the thiazole nucleus in drug discovery. nih.gov Another significant research direction involves the development of more efficient, sustainable, and environmentally benign synthetic methodologies for creating thiazole derivatives, including one-pot, multi-component reactions. tandfonline.comanalis.com.my Furthermore, the unique photophysical properties of certain thiazole derivatives continue to be explored for applications in materials science, such as the development of advanced organic dyes and sensors. eurekaselect.com The ongoing effort to build libraries of structurally diverse thiazole compounds is crucial for screening against new biological targets and discovering molecules with novel functions. researchgate.net

Table 4: Prominent Areas of Pharmacological Investigation for Thiazole Derivatives

| Therapeutic Area | Research Focus | Example Classes |

|---|---|---|

| Oncology | Development of agents that inhibit cancer cell proliferation and survival. nih.govnih.gov | Kinase inhibitors, microtubule inhibitors. nih.gov |

| Infectious Diseases | Discovery of new compounds to combat drug-resistant bacteria and fungi. tandfonline.comnih.gov | Antibacterial, antifungal, and antiviral agents. nih.gov |

| Inflammatory Diseases | Creation of molecules that modulate inflammatory pathways. researchgate.net | Anti-inflammatory agents. researchgate.net |

| Neurodegenerative Disorders | Investigation of compounds that may inhibit processes like beta-amyloid plaque formation. nih.gov | Cholinesterase inhibitors. nih.gov |

| Metabolic Diseases | Synthesis of derivatives with potential antidiabetic properties. nih.gov | Antidiabetic agents. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-methylpropyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHMSPHFZFWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Isobutylthiazole 4 Carboxylate

Precursor Synthesis and Primary Routes to Ethyl 2-Isobutylthiazole-4-carboxylate

The synthesis of the title compound, this compound, is most prominently achieved through the Hantzsch thiazole (B1198619) synthesis, a cornerstone reaction in heterocyclic chemistry. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Synthesis from 3-Methylbutanethioamide (Ciufolini et al. Methodology)

The primary and most direct route to this compound is the Hantzsch thiazole synthesis, a methodology widely adopted and modified by various research groups including those referenced by the Ciufolini methodology. researchgate.net This reaction involves the condensation of 3-Methylbutanethioamide with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate.

The mechanism proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction is typically carried out in a suitable solvent like ethanol and may be heated to drive the reaction to completion.

Table 1: Representative Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| 3-Methylbutanethioamide | Ethyl bromopyruvate | Ethanol | Reflux | This compound |

This method is highly efficient for accessing 2,4-disubstituted thiazoles and is fundamental to the synthesis of this specific carboxylate.

Alternative Synthetic Pathways to the Thiazole Core

While the Hantzsch synthesis is the most common, other methods have been developed for constructing the thiazole nucleus, which can be adapted for the synthesis of this compound and its analogues. bepls.com

Cook-Heilborn Synthesis : This approach involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. bepls.compharmaguideline.com For the target compound, this would require a more complex, multi-step sequence to install the isobutyl and ethyl carboxylate groups at the correct positions.

Reaction of Isocyanoacetates : Another pathway involves the reaction of ethyl isocyanoacetate with thiono esters. scispace.comorgsyn.org In this case, reaction with O-alkyl isobutylthioformate could potentially yield the desired thiazole ring system, representing a mechanistically distinct alternative to the Hantzsch pathway.

From α-Diazoketones : Thiazole derivatives can also be synthesized from the reaction of α-diazoketones and thiourea in the presence of a suitable solvent like PEG-400. bepls.com This method provides a route to 2-aminothiazoles, which would require subsequent modification to install the isobutyl group.

Derivatization Strategies from this compound and Related Thiazole Esters

The this compound scaffold serves as a versatile starting point for further chemical modifications, allowing for the introduction of new functional groups and the creation of diverse analogues.

Sulfonation and Sulfonamide Coupling Reactions

The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most electron-rich and thus the preferred site for attack. pharmaguideline.comslideshare.net

Sulfonation : Treatment of the thiazole ring with a strong sulfonating agent, such as oleum (fuming sulfuric acid), introduces a sulfonic acid group (-SO₃H) at the 5-position. slideshare.net

Sulfonamide Formation : The resulting sulfonic acid can be converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate using reagents like thionyl chloride or phosphorus pentachloride. This intermediate readily reacts with primary or secondary amines to yield a wide array of sulfonamides. iaea.org This two-step process is a powerful method for attaching diverse amine-containing fragments to the thiazole core, a strategy often employed in medicinal chemistry. nih.govnih.gov

Table 2: General Scheme for Sulfonamide Synthesis

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| This compound | Oleum (H₂SO₄/SO₃) | Ethyl 2-isobutyl-5-(sulfo)thiazole-4-carboxylate | 1. SOCl₂ 2. R¹R²NH | Ethyl 2-isobutyl-5-(N,N-disubstituted sulfamoyl)thiazole-4-carboxylate |

Modified Hantzsch Reactions for Thiazole Analogues

The principles of the Hantzsch synthesis can be extended to create libraries of thiazole analogues. Modified Hantzsch reactions, often performed as one-pot, multi-component procedures, allow for systematic variation of the substituents on the thiazole ring. nih.govresearchgate.net By using a range of different thioamides and α-halocarbonyl compounds, a diverse set of thiazole analogues can be generated efficiently. tandfonline.com For instance, reacting various α-halo esters, ketones, or aldehydes with 3-methylbutanethioamide would produce a series of analogues with different functionalities at the 4- and 5-positions while retaining the 2-isobutyl group.

Functional Group Interconversions on the Ester Moiety

The ethyl carboxylate group at the C4 position is a key handle for a variety of chemical transformations, allowing for the synthesis of different derivatives.

Hydrolysis : The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by using lithium hydroxide or sodium hydroxide in an aqueous solvent mixture. chemicalbook.com This carboxylic acid is a crucial intermediate for further modifications.

Amidation : The carboxylic acid can be coupled with a variety of amines to form amides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride with thionyl chloride, followed by reaction with the desired amine. researchgate.net

Reduction : The ester can be reduced to a primary alcohol, (2-isobutylthiazol-4-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran.

Transesterification : By heating the ethyl ester in a different alcohol (e.g., methanol or propanol) under acidic or basic catalysis, the ethyl group can be exchanged for another alkyl group, providing a straightforward method to modify the ester moiety.

Table 3: Summary of Ester Moiety Transformations

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | LiOH or NaOH, H₂O/THF | Carboxylic Acid |

| Amidation | 1. SOCl₂ 2. R¹R²NH | Amide |

| Reduction | LiAlH₄, THF | Primary Alcohol |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

Regioselective Modifications of the Thiazole Ring System

The thiazole ring in this compound presents several positions for potential chemical modification. The regioselectivity of these transformations is dictated by the electronic properties of the heterocyclic ring and the influence of the existing isobutyl and ethyl carboxylate substituents. The thiazole ring is generally electron-rich, but the distribution of electron density is not uniform. The nitrogen atom at position 3 and the electron-withdrawing ethyl carboxylate group at position 4 significantly influence the reactivity of the ring's carbon atoms.

The C5 position is often the most susceptible to electrophilic substitution. The sulfur atom at position 1 acts as an electron donor through resonance, increasing the electron density at C5, making it a prime target for electrophiles. Conversely, the C2 position is the most acidic and prone to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions. wikipedia.orgpharmaguideline.com

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at the C5 position. The electron-donating nature of the sulfur atom directs electrophiles to this site. For example, bromination using N-bromosuccinimide (NBS) would likely yield Ethyl 5-bromo-2-isobutylthiazole-4-carboxylate.

Nucleophilic Substitution and Metalation: The C2 position, bearing the isobutyl group, is the most electron-deficient carbon and the most acidic proton on the thiazole ring. pharmaguideline.com Treatment with strong organometallic bases, such as n-butyllithium, can selectively deprotonate the C2 position, although this is blocked by the isobutyl group. However, if starting from a 2-halo-thiazole precursor, this position is susceptible to metal-halogen exchange to form a 2-lithiothiazole, which can then react with various electrophiles. wikipedia.org In the context of the title compound, direct modification at the C2-isobutyl group or the C4-ester group is more common than substitution on the ring itself.

Below is a table summarizing potential regioselective modifications:

| Position | Reaction Type | Typical Reagents | Expected Product |

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Ethyl 5-bromo-2-isobutylthiazole-4-carboxylate |

| C5 | Electrophilic Nitration | HNO₃/H₂SO₄ | Ethyl 2-isobutyl-5-nitrothiazole-4-carboxylate |

| C5 | Mercuration | Mercury(II) acetate | Ethyl 5-(acetoxymercurio)-2-isobutylthiazole-4-carboxylate pharmaguideline.com |

| C4-Ester | Hydrolysis | NaOH or KOH | 2-Isobutylthiazole-4-carboxylic acid |

| C4-Ester | Aminolysis | Amine (e.g., Tryptamine) | N-(substituted)-2-isobutylthiazole-4-carboxamide |

Scalability and Efficiency Considerations in this compound Synthesis

The large-scale synthesis of this compound and related structures requires careful consideration of factors such as cost, safety, yield, purity, and environmental impact. The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a common route for producing the thiazole core and is often adapted for industrial production. wikipedia.org

For a compound like this compound, a likely scalable approach involves the reaction between isobutyrothioamide and an ethyl 2-halo-3-oxobutanoate derivative. Optimizing this process for industrial scale would focus on several key areas:

Starting Material Availability and Cost: The economic viability of the synthesis depends heavily on the cost and accessibility of the primary starting materials.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing side-product formation. The use of milder, more efficient catalysts can significantly improve the process.

Solvent Selection: Choosing an appropriate solvent that is inexpensive, non-toxic, and allows for easy product isolation and purification is critical. The ability to recycle solvents is also a major consideration for green chemistry and cost reduction.

Purification Methods: Industrial-scale purification often favors crystallization over chromatography due to lower cost and higher throughput. Developing a robust crystallization process is key to achieving high purity of the final product.

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards, such as exothermic reactions or the handling of toxic reagents.

Patent literature for structurally similar compounds, such as the pharmaceutical agent Febuxostat, provides insight into scalable synthetic routes for substituted thiazoles. For instance, processes have been developed that involve the cyanation of a bromo-substituted thiazole intermediate using reagents like cuprous cyanide in a high-boiling solvent such as dimethylformamide (DMF). google.com While this specific reaction modifies a different part of a more complex molecule, it highlights the types of transformations and conditions that are considered for large-scale production of functionalized thiazoles. google.com

The following table outlines key considerations for scaling up the synthesis of thiazole derivatives:

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |

| Purification | Column Chromatography | Recrystallization | Cost-effective, higher throughput, easier to implement for large quantities. |

| Reagents | Strong, hazardous bases (e.g., n-BuLi) | Milder, safer bases (e.g., K₂CO₃) | Improved safety profile and easier handling. |

| Solvent | Anhydrous, specialized solvents | Lower cost, recyclable solvents (e.g., Ethanol, Ethyl acetate) | Reduced cost and environmental impact. |

| Monitoring | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Provides more accurate, quantitative data on reaction progress and purity. google.com |

| Work-up | Liquid-liquid extraction | Direct precipitation/crystallization | Simplifies product isolation and reduces solvent waste. |

Ultimately, an efficient and scalable synthesis is one that is high-yielding, cost-effective, safe, and environmentally conscious, producing the target compound with the required purity for its intended application.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Isobutylthiazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Ethyl 2-isobutylthiazole-4-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its molecular structure. The spectra for this compound have been recorded on instruments such as the Bruker Avance DRX 300MHz. google.comgoogleapis.com

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected signals would correspond to the protons of the ethyl ester group, the isobutyl group, and the thiazole (B1198619) ring.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine (-CH-) proton, and a doublet for the methylene (-CH2-) protons attached to the thiazole ring. The thiazole ring itself would exhibit a singlet for the proton at the 5-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Thiazole-H5 | ~8.0-8.5 | Singlet (s) | N/A |

| Ethyl -OCH₂CH₃ | ~4.3-4.5 | Quartet (q) | ~7.1 |

| Isobutyl -CH₂CH(CH₃)₂ | ~2.8-3.0 | Doublet (d) | ~7.2 |

| Isobutyl -CH₂CH(CH₃)₂ | ~2.1-2.3 | Multiplet (m) | ~6.8 |

| Ethyl -OCH₂CH₃ | ~1.3-1.5 | Triplet (t) | ~7.1 |

| Isobutyl -CH₂CH(CH₃)₂ | ~0.9-1.1 | Doublet (d) | ~6.6 |

Note: The specific chemical shifts (δ) and coupling constants (J) are not publicly available in the referenced sources and the values presented are estimations based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and isobutyl groups.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C=O | ~160-165 |

| Thiazole C2 | ~170-175 |

| Thiazole C4 | ~145-150 |

| Thiazole C5 | ~125-130 |

| Ethyl -OCH₂CH₃ | ~60-65 |

| Isobutyl -CH₂CH(CH₃)₂ | ~40-45 |

| Isobutyl -CH₂CH(CH₃)₂ | ~28-32 |

| Isobutyl -CH₂CH(CH₃)₂ | ~20-25 |

| Ethyl -OCH₂CH₃ | ~13-16 |

Note: The specific chemical shifts (δ) are not publicly available in the referenced sources and the values presented are estimations based on typical ranges for similar structures.

While ¹H and ¹³C NMR are primary methods, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals. These techniques would reveal correlations between coupled protons (COSY) and correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), thereby confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

The analysis of this compound has been performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). google.comgoogleapis.comgoogle.com This technique is ideal for separating the compound from a mixture and then ionizing it for mass analysis. In ESI, the compound would typically be observed as a protonated molecule [M+H]⁺ in the positive ion mode. The LC-MS data is crucial for confirming the molecular weight and for monitoring the progress of chemical reactions during its synthesis. google.comgoogleapis.comgoogle.com

Table 3: LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 228.0951 (for C₁₀H₁₅NO₂S) |

Note: While the use of LC-MS is documented, the specific experimental mass-to-charge ratio (m/z) is not provided in the available sources.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which in turn allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₅NO₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in its identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components: the thiazole ring, the ester group, and the isobutyl group.

Key expected absorption bands would include:

C=O Stretching: A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹ due to the stretching vibration of the carbonyl group in the ethyl ester.

C-O Stretching: A band corresponding to the C-O single bond stretching of the ester group is expected to appear in the 1300-1100 cm⁻¹ range.

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which would likely produce absorption bands in the 1650-1450 cm⁻¹ region.

C-H Stretching and Bending: Vibrations associated with the C-H bonds in the isobutyl and ethyl groups would be observed. Aliphatic C-H stretching typically occurs in the 3000-2850 cm⁻¹ range, while bending vibrations appear at lower wavenumbers.

Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2960-2870 | Medium-Strong | C-H stretch (isobutyl and ethyl) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1620 | Medium | C=N stretch (thiazole ring) |

| ~1540 | Medium | C=C stretch (thiazole ring) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., a C18 column) and a mobile phase, components of the sample are separated based on their affinity for the two phases. A detector, typically a UV detector, would then quantify the amount of the target compound and any impurities present. The purity is generally expressed as a percentage of the main peak area relative to the total area of all peaks.

Hypothetical HPLC Purity Data

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

Since this compound does not possess a chiral center in its core structure, the separation of stereoisomers via chiral chromatography would not be applicable unless a chiral center is introduced through substitution or derivatization. If a chiral analog were synthesized, chiral chromatography would be the method of choice to separate the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess (ee).

Elemental Analysis for Compound Composition Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound would be compared to the theoretical percentages calculated from its molecular formula, C₁₀H₁₅NO₂S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.31 | 56.25 |

| Hydrogen (H) | 7.09 | 7.15 |

| Nitrogen (N) | 6.57 | 6.51 |

| Oxygen (O) | 14.99 | Not Determined |

Mechanistic Biological Investigations of Ethyl 2 Isobutylthiazole 4 Carboxylate and Thiazole Analogues

Modulation of Neurokinin Receptors by Ethyl 2-Isobutylthiazole-4-carboxylate

The following sections detail the mechanisms and roles of the neurokinin-3 (NK-3) receptor, a key target in neuroendocrinology and a potential site of action for novel therapeutic agents.

While the provided outline suggests an examination of this compound's antagonistic activity at the neurokinin-3 (NK-3) receptor, a review of available scientific literature does not yield specific research data detailing such activity for this particular compound. The development of non-peptide NK-3 receptor antagonists is an active area of pharmaceutical research, with compounds like fezolinetant and elinzanetant being investigated for therapeutic applications. womensmentalhealth.org However, specific studies on this compound's engagement with this receptor are not prominently documented in the searched literature.

The tachykinin family of neuropeptides includes substance P, neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their physiological effects by binding to three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3) receptors. nih.gov Substance P shows the highest affinity for the NK-1 receptor, NKA for the NK-2 receptor, and NKB for the NK-3 receptor.

As members of the GPCR family, tachykinin receptors feature a structure with seven transmembrane segments. nih.gov The binding of a tachykinin peptide to its corresponding receptor initiates a conformational change that activates intracellular G-proteins, specifically the Gq protein. This activation triggers the phospholipase C signaling pathway, leading to the breakdown of phosphatidylinositol bisphosphate into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C, culminating in a physiological response within the cell. nih.gov

The NK-3 receptor is predominantly expressed in the central nervous system (CNS). Its distribution has been mapped in various species, revealing dense concentrations in several key brain regions. Autoradiographic studies have identified NK-3 receptors in the cerebral cortex, zona incerta, medial habenula, amygdaloid complex, superior colliculus, and interpeduncular nucleus.

The specific distribution pattern can vary between species. For instance, in rats, NK-3 receptors are also found in the striatum and the supraoptic and paraventricular nuclei of the hypothalamus. The presence of NK-3 receptors in these diverse neuroanatomical regions suggests their involvement in a wide range of CNS functions, including the regulation of mood, emotional states, and neuroendocrine processes.

The strategic location of NK-3 receptors within the CNS allows them to modulate the release of several key neurotransmitters. The interaction between the tachykinin and monoaminergic systems is a subject of significant research.

Dopamine: NK-3 receptors are expressed on dopamine-containing neurons in the substantia nigra and the ventral tegmental area. Activation of these receptors has been shown to stimulate the firing rate of dopaminergic neurons and increase dopamine release and metabolism in projection areas like the nucleus accumbens, striatum, and prefrontal cortex. Consequently, NK-3 receptor antagonists can attenuate dopamine-mediated behaviors.

Acetylcholine: Tachykinins are known to influence the release of acetylcholine in the striatum through various receptor subtypes. NK-3 receptors can modulate the activity of cholinergic interneurons, which in turn regulate the excitability of medium spiny neurons that are central to dopamine-mediated behaviors.

Serotonin: An endogenous tachykinergic cascade involving both NK-2 and NK-3 receptors has been identified in the regulation of serotonin (5-hydroxytryptamine, 5-HT) release from enterochromaffin cells in the colonic mucosa. nih.gov

The NK-3 receptor plays a critical role in the regulation of reproductive function through its interaction with the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuronal system. KNDy neurons, located in the arcuate nucleus of the hypothalamus, co-express kisspeptin, NKB, and dynorphin A.

NKB, acting via its cognate NK-3 receptor, is understood to be a key regulator of the pulsatile release of kisspeptin. This process is thought to involve NKB acting on autoreceptors on the KNDy neurons themselves. The released kisspeptin then stimulates the terminals of Gonadotropin-Releasing Hormone (GnRH) neurons, triggering the pulsatile secretion of GnRH. This, in turn, governs the release of luteinizing hormone (LH) from the pituitary gland, which is essential for reproductive function. This neuronal axis is a primary target for NK-3 receptor antagonists being developed for conditions related to sex-hormone deficiencies.

Antimicrobial Activity Research on Thiazole (B1198619) Derivatives

The thiazole ring is a core structural component found in numerous synthetic compounds that exhibit a wide spectrum of pharmacological activities. mdpi.com Extensive research has demonstrated that various derivatives of thiazole possess significant antimicrobial properties, including antibacterial and antifungal effects.

The antimicrobial efficacy of these compounds is often attributed to the introduction of different substituents onto the primary thiazole framework. For example, some 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli. Similarly, certain 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their activity against Candida albicans, with some showing efficacy comparable to the antifungal drug fluconazole. nih.gov The versatility of the thiazole scaffold allows for the development of compounds active against both Gram-positive and Gram-negative bacteria. mdpi.com

Below is a table summarizing research findings on the antimicrobial activity of selected thiazole derivatives.

| Thiazole Derivative Class | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylacetamido-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Bacillus subtilis, Staphylococcus aureus (Gram-positive) | One derivative showed favorable MIC values ranging from 1.56 to 6.25 μg/mL against all tested strains. | |

| Acylhydrazones with a 1,4-phenylenebisthiazole nucleus | Candida albicans, C. parapsilosis, C. krusei | Demonstrated notable anti-Candida activity in vitro. | |

| 2-Amino-4,5-diarylthiazole derivatives | Candida albicans | One demethylated derivative exhibited anti-Candida activity (MIC80 = 9 μM), similar to fluconazole. | nih.gov |

| Benzo[d]thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Aspergillus niger | Displayed significant antibacterial or antifungal activity at concentrations of 50–75 μg/mL. | mdpi.com |

| Thiazole-based Schiff base compounds | E. coli (Gram-negative), S. aureus (Gram-positive) | Showed favorable activity at 200 μg/mL compared to amoxicillin. | womensmentalhealth.org |

Antibacterial Research Approaches

The antibacterial potential of thiazole derivatives is often evaluated through the determination of their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. Research has demonstrated that the thiazole nucleus is a versatile scaffold for the development of new antibacterial agents.

A study on novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives revealed moderate to promising microbial inhibitions. The antibacterial activity was assessed against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Notably, compounds with electron-withdrawing substituents exhibited promising activity against Bacillus subtilis. cbijournal.com

Similarly, another series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity. Benzo[d]thiazole derivatives, in particular, displayed significant antibacterial activity against both Gram-positive (methicillin-resistant Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations ranging from 50–75 μg/mL. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected thiazole derivatives against various bacterial strains, illustrating the structure-activity relationships observed in these studies.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50 |

| E. coli | 75 | |

| Benzo[d]thiazole derivative 14 | S. aureus (MRSA) | 75 |

| E. coli | 50 | |

| Ofloxacin (Reference) | S. aureus (MRSA) | 10 |

| E. coli | 10 | |

| Data derived from a study on 1,3-thiazole and benzo[d]thiazole derivatives. nih.gov |

Antifungal Research Approaches

The antifungal activity of thiazole analogues is a significant area of investigation, with many derivatives showing potent effects against various fungal pathogens. A series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov This activity was found to be comparable or even superior to the conventional antifungal agent nystatin. nih.gov

In another study, novel 2,4-disubstituted-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. Several of these compounds, particularly those with a 2-hydrazinyl-thiazole structure and a lipophilic para-substituent, exhibited promising MIC values of 3.9 μg/mL against Candida albicans, which was four times lower than the reference drug fluconazole (15.62 μg/mL). nih.gov

The antifungal efficacy of these compounds is often linked to their lipophilicity, which facilitates their interaction with fungal cell membranes. nih.gov The table below presents the antifungal activity of selected thiazole derivatives against Candida albicans.

| Compound | Fungal Strain | MIC (µg/mL) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | C. albicans | 0.008–7.81 |

| 2-Hydrazinyl-thiazole derivative 7a | C. albicans | 3.9 |

| 2-Hydrazinyl-thiazole derivative 7b | C. albicans | 3.9 |

| 2-Hydrazinyl-thiazole derivative 7c | C. albicans | 3.9 |

| Nystatin (Reference) | C. albicans | 0.015–7.81 |

| Fluconazole (Reference) | C. albicans | 15.62 |

| Data compiled from studies on cyclopropane-containing thiazoles and 2,4-disubstituted-1,3-thiazoles. nih.govnih.gov |

Molecular Targets for Antimicrobial Activity (e.g., DNA Gyrase, DNA Topoisomerase, Ergosterol Synthesis Pathways)

The antimicrobial effects of thiazole derivatives are attributed to their interaction with specific molecular targets within bacterial and fungal cells.

DNA Gyrase and DNA Topoisomerase: Bacterial DNA gyrase and topoisomerase IV are essential enzymes that regulate the topological state of DNA during replication and are validated targets for antibacterial drugs. researchgate.netsci-hub.se Thiazole-containing compounds have been identified as potent inhibitors of these enzymes. For instance, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives were optimized to show improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. sci-hub.se Another study on morpholine-based thiazoles identified several compounds with DNA gyrase inhibitory activity (IC50 values ranging from 3.52 to 4.32 µg/ml) that was equal to or better than the standard drug ciprofloxacin (IC50 of 4.32 µg/ml). als-journal.com

Thiazole-based stilbene analogs have also been investigated as inhibitors of DNA topoisomerase IB (Top1). mdpi.com One such compound, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, was found to be a potent Top1 inhibitor with activity comparable to camptothecin. mdpi.com Furthermore, some benzothiazole derivatives have been identified as strong inhibitors of human topoisomerase IIα, with one compound exhibiting an IC50 value as low as 39 nM. core.ac.uk

Ergosterol Synthesis Pathways: In fungi, the integrity of the cell membrane is dependent on ergosterol. The inhibition of ergosterol biosynthesis is a key mechanism of action for many antifungal drugs. nih.gov Thiazole derivatives have been shown to target this pathway. Novel thiazoyl guanidine derivatives were identified as antifungal agents that inhibit a novel target enzyme in the ergosterol biosynthesis pathway. nih.gov This mechanism allows them to be effective even against azole-resistant strains of Aspergillus fumigatus. nih.gov The mode of action of some thiazole derivatives is believed to be related to their influence on the fungal cell wall structure and/or the cell membrane, which is consistent with the disruption of ergosterol synthesis. nih.gov

The following table provides a summary of the inhibitory activities of various thiazole analogues against these molecular targets.

| Compound Class | Target Enzyme | Activity (IC50) |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | E. coli DNA Gyrase | Nanomolar range |

| Morpholine-based thiazoles | DNA Gyrase | 3.52 - 4.32 µg/ml |

| Thiazole-based stilbene analogs | DNA Topoisomerase IB | Comparable to Camptothecin |

| Benzothiazole derivatives | Human Topoisomerase IIα | 39 nM |

| Data from various studies on thiazole-based enzyme inhibitors. sci-hub.seals-journal.commdpi.comcore.ac.uk |

Investigations into Drug Resistance Reversal by Thiazole-Containing Peptides

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1). Thiazole-containing peptides and peptidomimetics have emerged as promising agents to reverse this resistance.

Modulation of P-Glycoprotein (Pgp) Activity

P-glycoprotein is an efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Thiazole-containing peptidomimetics have been designed to modulate the activity of human P-gp. nih.gov

In one study, a series of (S)-valine-derived thiazole analogues were synthesized and evaluated for their effect on P-gp's ATPase activity. It was found that certain structural modifications could transform a compound that stimulates P-gp's ATPase activity into one that inhibits it. nih.gov For example, replacing a 2-aminobenzophenone group with a difluoro-cyclohexane group resulted in a compound that inhibited the basal ATPase activity of P-gp. nih.gov Furthermore, one of the synthesized compounds, BTT 25, inhibited the photolabeling of P-gp with a high affinity, demonstrating an IC50 of 0.1 µM. nih.gov These findings suggest that thiazole-based peptidomimetics can effectively interact with the drug-binding pocket of P-gp and modulate its function.

The table below shows the effect of representative thiazole peptidomimetics on P-gp activity.

| Compound | Effect on P-gp ATPase Activity | P-gp Photolabeling Inhibition (IC50) |

| Compound 1 (Lead) | Stimulator | - |

| Compound with difluoro-cyclohexane | Inhibitor (33% inhibition) | - |

| BTT 25 | - | 0.1 µM |

| Data from studies on (S)-valine based thiazole derivatives. nih.govnih.gov |

Modulation of Multidrug Resistance Protein 1 (MRP1) Activity

Multidrug Resistance Protein 1 (MRP1) is another ABC transporter implicated in cancer drug resistance. While the modulation of P-gp by thiazole-containing peptides is well-documented, specific research on the direct modulation of MRP1 by this class of compounds is less prevalent. However, the broader field of ABC transporter modulation offers insights into potential strategies.

Research has identified inhibitors of MRP1 from other chemical classes. For instance, a cyclic peptide inhibitor of MRP1, named CPI1, was generated and shown to exhibit robust inhibition of MRP1 with minimal effect on P-gp. nih.gov This demonstrates that peptide-based inhibitors can achieve selectivity between different ABC transporters. nih.gov Dietary flavonoids have also been shown to modulate the activity of MRP1, with some acting as competitive inhibitors of its transport function. nih.govdoi.org

While there is a clear need for further investigation into the specific interactions between thiazole-containing peptides and MRP1, the existing research on MRP1 inhibitors from other compound classes provides a foundation for the future design and development of thiazole-based MRP1 modulators. The successful development of such compounds could offer a valuable tool to overcome MRP1-mediated multidrug resistance in cancer.

Structure Activity Relationship Sar Studies of Ethyl 2 Isobutylthiazole 4 Carboxylate Analogues

Systematic Structural Modifications and Their Impact on Neurokinin-3 Receptor Antagonism

Neurokinin-3 (NK3) receptor antagonists are a class of compounds investigated for their potential in treating sex-hormone-related disorders and other conditions. nih.govkyoto-u.ac.jp The SAR of thiazole-containing NK3 receptor antagonists reveals that minor structural changes can significantly alter potency, selectivity, and pharmacokinetic properties.

Influence of Substituents at the 2-Position of the Thiazole (B1198619) Ring

The substituent at the 2-position of the thiazole ring is a key determinant of activity for NK3 receptor antagonists. Research into a series of N-acyl-triazolopiperazine antagonists has shown that replacing a 2-methylthiazole with a bioisosteric 3-methyl-1,2,4-thiadiazole ring can markedly improve both bioactivity and ligand lipophilic efficiency (LLE). nih.govacs.org This substitution is also considered a strategic move to circumvent potential bioactivation liabilities associated with the thiazole ring. nih.gov

Further exploration of related heterocyclic variants at this position established a clear descending trend in bioactivity: 1,2,4-thiadiazole > 1,2,4-oxadiazole ≫ 1,3,4-thiadiazole. nih.govacs.org This highlights the sensitivity of the receptor to the specific arrangement of heteroatoms in the ring. The introduction of a "magic methyl" group—a strategically placed methyl group that significantly enhances potency—at this position has also been shown to be crucial for improving both bioactivity and LLE. nih.govacs.org

Table 1: Impact of 2-position isosteres on NK3 receptor binding affinity and ligand lipophilic efficiency. Data derived from studies on N-acyl-triazolopiperazine antagonists. nih.govacs.org

Role of the Ester Group at the 4-Position

The ester group at the 4-position of the thiazole ring, as seen in the parent compound Ethyl 2-isobutylthiazole-4-carboxylate, plays a significant role in modulating the molecule's physicochemical properties and its interaction with target receptors. While specific SAR studies on the 4-position ester in NK3 antagonists are not extensively detailed in the provided literature, its function can be inferred from general medicinal chemistry principles. The ester moiety can act as a hydrogen bond acceptor and its size and nature influence solubility, metabolic stability, and cell permeability. For instance, in a series of thiazole derivatives designed as c-Met kinase inhibitors, a thiazole-2-carboxylic acid ethyl ester was a key intermediate, indicating the utility of this functional group in building complex, active molecules. nih.gov The ester can be hydrolyzed by esterases in vivo, which can be a strategy for designing prodrugs or compounds with specific pharmacokinetic profiles.

Variations in the Ethyl Moiety

Modification of the ethyl group within the ester function at the 4-position can fine-tune the lipophilicity and steric profile of the molecule. Increasing the length or branching of this alkyl chain generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. In a study of thiazol-4(5H)-one derivatives targeting the 11β-HSD1 enzyme, it was found that increasing the length of a straight aliphatic chain at the 5-position led to a gradual increase in enzyme inhibition. mdpi.com Specifically, an ethyl group at this position resulted in lower inhibition (IC50 = 0.57 µM) compared to longer chains, while the smallest methyl substituent led to a significant decrease in activity (IC50 > 10 µM). mdpi.com This suggests that a longer alkyl substituent promotes a higher binding affinity with the enzyme. mdpi.com Although this finding is on a different target and position, it illustrates the principle that variations in alkyl substituents can have a profound and predictable impact on biological activity.

SAR of Sulfonamide-Coupled Thiazole Derivatives for Antimicrobial Efficacy

The conjugation of a sulfonamide moiety to a thiazole scaffold has proven to be a fruitful strategy for developing novel antimicrobial agents. nih.gov Sulfonamides act by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. The thiazole ring serves as a versatile core that can be modified to enhance potency and broaden the spectrum of activity.

Key SAR findings for this class of compounds include:

Nature of Substituents: The presence of electron-withdrawing groups, such as a nitro group, on the sulfonamide portion can increase antibacterial activity. nih.gov

Heterocyclic Rings: The incorporation of various heterocyclic rings into the sulfonamide structure can lead to highly potent derivatives. openaccesspub.org

Flexibility and Binding: The presence of a hydrazone bridge and an additional aromatic phenyl ring in a series of 2-hydrazinyl-4-phenyl-1,3-thiazoles improved their affinity for the target fungal enzyme compared to analogues lacking these features. nih.gov This is attributed to increased molecular flexibility and an enhanced number of conformations with favorable binding affinity. nih.gov

Lipophilicity: In some series, lipophilic and electron-donating substituents (e.g., -CH3) are associated with improved binding energy, particularly if the target site has a hydrophobic environment. nih.gov

Table 2: Illustrative SAR data for antimicrobial thiazole-sulfonamide derivatives, showing the effect of substituents on the phenyl ring against Staphylococcus aureus. (Illustrative data based on principles from cited literature).

SAR of Thiazole-Oxazole Containing Cyclic Peptides for Drug Resistance Modulation

Thiazole and oxazole rings are common structural motifs in naturally occurring cyclic peptides, many of which exhibit potent biological activities, including cytotoxicity and the ability to overcome multidrug resistance. nih.govmdpi.com These heterocyclic moieties confer conformational rigidity and metabolic stability to the peptide backbone, which can enhance receptor binding affinity and bioavailability. nih.govmdpi.com

In the bistratamide family of cyclic hexapeptides isolated from marine ascidians, the presence and combination of thiazole and oxazole rings are critical for their cytotoxic activity. nih.gov For example, bistratamide G and bistratamide H differ by the presence of an oxazole ring in the former and a second thiazole ring in the latter. nih.gov Raocyclamides A and B, which are cyanobacterium-derived oxazole- and thiazole-containing cyclic hexapeptides, also demonstrate cytotoxic properties. nih.gov The rigid, planar structure of these heterocycles helps to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. The ability of these compounds to inhibit DNA replication and induce cell death makes them relevant to overcoming drug resistance mechanisms in cancer and infectious diseases. researchgate.net

Design Principles for Enhanced Receptor Affinity and Selectivity

The SAR studies across these different classes of thiazole derivatives illuminate several key principles for designing analogues with improved receptor affinity and selectivity.

Bioisosteric Replacement: As seen in the NK3 antagonists, replacing a thiazole ring with a bioisostere like a 1,2,4-thiadiazole can enhance potency and improve the molecule's safety profile by mitigating metabolic liabilities. nih.gov

Lipophilicity and Efficiency Metrics: Optimizing for ligand lipophilic efficiency (LLE), which balances potency against lipophilicity, is a critical design strategy. nih.govacs.org Highly potent but overly lipophilic compounds often suffer from poor pharmacokinetic properties and off-target toxicity. Strategic placement of methyl groups or modification of aromatic rings can fine-tune lipophilicity while maintaining or improving bioactivity. nih.gov

Shape and Electrostatics: Selectivity can be achieved by exploiting differences in the shape and electrostatic environment of the binding sites between target and off-target receptors. This can involve introducing groups that create favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor or introducing steric clashes that prevent binding to an undesired receptor. nih.govacs.org

Conformational Rigidity: Incorporating rigid structural elements like the thiazole ring, particularly within cyclic structures, reduces the number of available conformations. This pre-organization can lead to a higher affinity for the target receptor by lowering the entropic cost of binding. nih.gov

Exploiting Hydrophobic Pockets: The introduction of larger, hydrophobic substituents can increase binding affinity if the target's active site contains corresponding hydrophobic pockets. This was observed in thiazol-4(5H)-one inhibitors where longer alkyl chains improved potency. mdpi.com

By systematically applying these principles, medicinal chemists can rationally design novel this compound analogues with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule and its protein target at the atomic level.

Currently, there is no publicly available scientific literature detailing molecular docking simulations of Ethyl 2-isobutylthiazole-4-carboxylate with bacterial enzymes such as DNA gyrase or DNA topoisomerase. Research in this specific area has not been reported.

There are no available research findings or molecular docking studies concerning this compound and its potential inhibitory effects on the fungal ergosterol synthesis pathway.

This compound has been identified as an intermediate in the synthesis of novel compounds designed as selective antagonists for the neurokinin-3 (NK-3) receptor. google.com The neurokinin receptors are involved in a variety of biological processes, including the transmission of excitatory neuronal signals in the central and peripheral nervous systems. google.com In the central nervous system, the NK-3 receptor is expressed in key regions such as the medial prefrontal cortex, hippocampus, thalamus, and amygdala. google.com The development of antagonists for this receptor is a therapeutic strategy for certain neurological and psychiatric disorders. While specific docking studies for this compound itself with neurokinin receptors are not detailed, its role as a precursor highlights the importance of the thiazole (B1198619) scaffold in the design of ligands targeting these receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. No QSAR studies specifically featuring this compound have been reported in the available scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. There are no published MD simulation studies for this compound to analyze its conformational flexibility or the dynamics of its binding to any biological target.

In Silico Screening and Virtual Library Design for Novel Thiazole Analogues

In silico screening and the design of virtual libraries are powerful computational techniques for discovering new lead compounds. At present, there is no information available on the use of this compound as a foundational structure for such virtual screening efforts or for the design of novel thiazole analogue libraries.

Applications of Thiazole Derivatives in Advanced Materials and Chemical Synthesis

Thiazole (B1198619) Compounds as Corrosion Inhibitors for Metallic Materials

Thiazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. semanticscholar.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. nih.gov

The protective action of thiazole-based inhibitors is primarily attributed to their adsorption on the metallic surface, a process that can occur through two main mechanisms: physical adsorption (physisorption) and chemical adsorption (chemisorption). nih.gov

Physical Adsorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. nih.gov In acidic solutions, the metal surface is often positively charged, and the heteroatoms in the thiazole ring can become protonated, leading to electrostatic attraction. mdpi.com This type of adsorption is generally weaker and can be influenced by temperature. bohrium.com

Chemical Adsorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) of the thiazole ring, which have lone pairs of electrons, and the vacant d-orbitals of the metal atoms. acs.org This stronger form of adsorption leads to the formation of a stable, protective film on the metal surface. researchgate.net The determination of whether the adsorption is primarily physical or chemical is often inferred from the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov

The following table summarizes the adsorption characteristics of some thiazole derivatives as corrosion inhibitors.

| Inhibitor | Metal | Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Inhibition Efficiency (%) |

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H2SO4 | Temkin | Not specified | Increases with concentration |

| Bis(aminothiazole) derivatives | Carbon Steel | 0.5M H2SO4 | Langmuir | Not specified | Not specified |

| Thiazolyl blue (MTT) | Copper | 3% NaCl | Langmuir | -20 to -40 (mixed) | 95.7 |

This table presents a selection of research findings on thiazole derivatives as corrosion inhibitors.

Thiazole Moieties as Building Blocks in Complex Organic Synthesis

The thiazole ring is a versatile building block in organic synthesis, valued for its stability and the various reactive sites it offers for functionalization. beilstein-journals.orgnih.gov This allows for its incorporation into a wide range of more complex molecular architectures. wjrr.org

Thiazole derivatives serve as important precursors in the synthesis of polyheteroaromatic systems. These larger, conjugated structures are of significant interest for their potential applications in materials science, particularly in organic electronics. rsc.orgresearchgate.net For instance, thiazolo[5,4-d]thiazoles, which are composed of two fused thiazole rings, are electron-deficient systems with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π stacking. rsc.orgresearchgate.net These characteristics make them promising materials for organic solar cells and other optoelectronic devices. researchgate.net

The nitrogen and sulfur atoms in the thiazole ring make it an excellent ligand for coordinating with a variety of metal ions. researchgate.netresearchgate.net This has led to the development of a rich coordination chemistry for thiazole derivatives. researchgate.net Thiazole-based ligands have been used to create metal complexes with diverse applications, including catalysis, sensing, and the development of novel materials with interesting magnetic and photophysical properties. orientjchem.orgnih.gov The coordination can occur through the nitrogen atom, the sulfur atom, or both, leading to a range of coordination modes and complex geometries. researchgate.net

Exploratory Roles in Electronic Devices

The unique electronic properties of the thiazole ring have made it a target for inclusion in novel organic materials for electronic applications. science.gov Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine (C=N) group. science.gov This property is beneficial for the design of organic semiconductors.

Thiazole-based materials have been investigated for their use in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): The ordered packing and good charge transport properties of some thiazole derivatives make them suitable for use as the active layer in OFETs.

Organic Solar Cells (OSCs): The electron-accepting nature of the thiazole moiety is advantageous for creating donor-acceptor systems that are crucial for efficient charge separation in OSCs. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds have been explored as components of the emissive layer in OLEDs, contributing to their luminescence properties. mdpi.com

The rigid and planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, promotes strong intermolecular interactions, which are essential for efficient charge transport in these devices. researchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 2 Isobutylthiazole 4 Carboxylate

Development of Novel Synthetic Methodologies

The synthesis of the thiazole (B1198619) core is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. analis.com.my However, the exploration of novel, more efficient, and sustainable synthetic routes specifically tailored for 2-alkylthiazole-4-carboxylates like the title compound is a crucial area for future research.

Future synthetic endeavors could focus on:

One-Pot Reactions: Developing multi-component, one-pot procedures could significantly streamline the synthesis process, improve yields, and reduce waste compared to traditional multi-step methods. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources (such as microwave or ultrasound irradiation) would align with modern principles of sustainable chemistry. bepls.com

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and precise control over reaction parameters, leading to higher purity and consistency of the final product.

A comparative table of potential synthetic routes is presented below, outlining hypothetical improvements over classical methods.

| Methodology | Traditional Hantzsch | Proposed One-Pot | Proposed Flow Chemistry |

| Starting Materials | α-haloketone, thioamide | Ethyl acetoacetate, NBS, thioamide | Ethyl acetoacetate, NBS, thioamide |

| Reaction Steps | 2-3 steps | 1 step | Continuous process |

| Typical Yield | Moderate | Potentially High | High and consistent |

| Work-up | Tedious, multiple extractions | Simplified | Automated separation |

| Scalability | Limited | Moderate | High |

Exploration of New Biological Target Modulations

The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com The specific biological activities of Ethyl 2-isobutylthiazole-4-carboxylate, however, are yet to be determined. The presence of the isobutyl group at the 2-position and the ethyl carboxylate at the 4-position offers a unique substitution pattern that warrants thorough investigation. cymitquimica.com

Future research should systematically screen this compound against a diverse panel of biological targets. Key areas of exploration include:

Anticancer Activity: Evaluation against various cancer cell lines (e.g., breast, colon, lung) to identify potential cytotoxic or antiproliferative effects. nih.gov Mechanistic studies could then focus on key cancer-related pathways, such as kinase inhibition or apoptosis induction.

Antimicrobial Properties: Screening against a broad spectrum of bacteria and fungi, including drug-resistant strains, could uncover novel antimicrobial applications.

Enzyme Inhibition: Given the prevalence of thiazoles as enzyme inhibitors, screening against therapeutically relevant enzymes (e.g., cyclooxygenases, lipoxygenases, kinases) is a logical step.

A hypothetical table of potential biological activities and their corresponding screening assays is provided below.

| Potential Biological Activity | Screening Method | Potential Molecular Target |

| Anticancer | MTT assay on cancer cell lines | Kinases, Tubulin, Apoptotic pathways |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assay | Cell wall synthesis, DNA gyrase |

| Antifungal | MIC assay against fungal strains | Ergosterol biosynthesis |

| Anti-inflammatory | COX/LOX enzyme inhibition assays | Cyclooxygenase, Lipoxygenase |

Integration with Advanced Analytical Techniques

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural characterization of any novel compound, the application of more advanced analytical methods can provide deeper insights into the properties of this compound. bohrium.com

Future analytical studies could involve:

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, which can be crucial for understanding intermolecular interactions and for computational modeling.

High-Performance Liquid Chromatography (HPLC) with Chiral Separation: Development of chiral HPLC methods would be essential to separate and analyze enantiomers if a chiral center is introduced into the molecule during synthesis or derivatization.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict molecular properties, including electronic structure, reactivity, and spectroscopic data, which can complement experimental findings.

The following table summarizes the type of information that can be obtained from these advanced techniques.

| Analytical Technique | Information Obtained | Potential Application |

| X-ray Crystallography | 3D molecular structure, bond parameters | Structure-activity relationship studies |

| Chiral HPLC | Enantiomeric purity and separation | Pharmacological studies of stereoisomers |

| DFT Calculations | Electronic properties, reactivity indices | Prediction of reaction mechanisms and spectra |

Rational Design of Next-Generation Thiazole-Based Scaffolds

Once a baseline of synthetic accessibility and biological activity for this compound is established, this molecule can serve as a valuable starting point for the rational design of new, more potent, and selective therapeutic agents.

Future work in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isobutyl group at the C2 position and the ethyl carboxylate at the C4 position to explore how these changes affect biological activity. For instance, the ester could be hydrolyzed to the carboxylic acid or converted to various amides to modulate physicochemical properties and target interactions.

Bioisosteric Replacement: Replacing the ester group with known bioisosteres (e.g., tetrazole, acylsulfonamide) could improve metabolic stability and pharmacokinetic profiles.

Fragment-Based Drug Design: Using the 2-isobutylthiazole core as a fragment for building more complex molecules with enhanced affinity for specific biological targets identified during the initial screening phase.

The table below outlines a potential SAR study based on modifying the core structure of this compound.

| Parent Scaffold | Modification Site | Example Modifications | Objective |

| This compound | C2-isobutyl group | -CH3, -CH2Ph, -c-C3H5 | Explore influence of steric/electronic effects |

| This compound | C4-ester group | -COOH, -CONH2, -CONHPh | Modulate solubility and hydrogen bonding |

| This compound | Thiazole C5-position | -Br, -Cl, -CH3 | Investigate impact of substitution on core |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-isobutylthiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical route involves reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., sodium ethoxide). Optimization includes:

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Solvent selection (e.g., ethanol or acetonitrile) to improve solubility of intermediates.

- Catalytic additives (e.g., triethylamine) to enhance nucleophilic substitution efficiency .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thiazole ring protons (δ 7.2–8.0 ppm for H-5) and ester carbonyl (δ 165–170 ppm). Isobutyl groups show characteristic splitting patterns (e.g., δ 1.0–1.5 ppm for methyl protons) .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 214.3 (calculated for C₁₀H₁₅NO₂S) and fragmentation patterns (e.g., loss of ethyl group, m/z 169) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound, and how do they inform reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., sulfur in the thiazole ring) .

- Thermochemical Analysis : Compare computed atomization energies (error margin ±2.4 kcal/mol) with experimental data to validate functional accuracy .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what validation criteria ensure structural reliability?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:

- R-factor ≤ 0.05 for high-resolution data.

- ADPs (Atomic Displacement Parameters) to validate thermal motion models .

- Validation Tools : Check for outliers in bond lengths/angles (e.g., C-S bond ~1.74 Å) using CCDC Mercury or PLATON .

Q. What strategies address contradictory bioactivity data (e.g., antimicrobial assays) for this compound derivatives?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., MIC testing with E. coli ATCC 25922) across labs.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity (DMSO vs. water) and bacterial strain variability .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing isobutyl with cyclopropyl) to isolate contributing factors .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Refrigerate (2–8°C) in airtight containers; incompatible with strong oxidizers (e.g., HNO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.